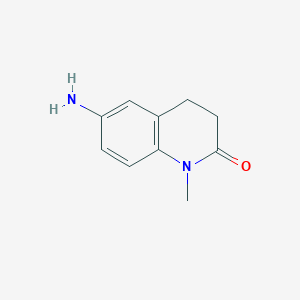

6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-1-methyl-3,4-dihydroquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWJTPAOSJSHFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619279 |

Source

|

| Record name | 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233775-30-9 |

Source

|

| Record name | 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one, a valuable heterocyclic amine intermediate in medicinal chemistry and materials science. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring a reproducible and scalable process.

Strategic Overview: A Two-Step Approach

The most efficient and widely adopted synthetic route to the target compound involves a two-step process. This strategy hinges on the introduction of a nitrogen-containing functional group that can be readily converted to the desired primary amine.

-

Electrophilic Nitration: The synthesis begins with the N-methylation of 3,4-dihydroquinolin-2(1H)-one, followed by the regioselective nitration of the resulting 1-methyl-3,4-dihydroquinolin-2(1H)-one. The electron-donating nature of the lactam nitrogen and the alkyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the 6-position of the aromatic ring, yielding the key intermediate, 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one.

-

Chemoselective Reduction: The pivotal step is the reduction of the aromatic nitro group to a primary amine. While various methods exist for this transformation, the Béchamp reduction, utilizing iron powder in the presence of a proton source like ammonium chloride, is a classic, robust, and high-yielding method.[1] This method is favored for its cost-effectiveness and operational simplicity, avoiding the need for high-pressure hydrogenation equipment or expensive noble metal catalysts.[2][3][4]

The overall synthetic pathway is illustrated below.

Mechanistic Insights: The "Why" Behind the "How"

A core tenet of robust protocol development is understanding the reaction mechanism.

-

The Béchamp Reduction: This is a heterogeneous dissolving metal reduction. Iron metal acts as the electron donor, becoming oxidized (Fe → Fe²⁺/Fe³⁺) in the process. The ammonium chloride serves as a mild proton source through in-situ hydrolysis, creating a slightly acidic environment necessary for the reduction cascade. The nitro group is sequentially reduced to nitroso, then to a hydroxylamine intermediate, and finally to the desired amine. The large surface area of the iron powder facilitates the electron transfer process at the metal-solution interface.

-

Why Iron and Ammonium Chloride? The combination of iron powder and ammonium chloride in an ethanol/water solvent system is highly effective.[1] Ethanol ensures the solubility of the organic nitro-compound, while water is necessary for the hydrolysis of ammonium chloride and as a medium for the inorganic reagents. This system is significantly milder than using strong acids like HCl, which can sometimes lead to undesired side reactions.[2] Alternative methods, such as catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C), are also highly effective and often considered "cleaner" but require specialized equipment for handling hydrogen gas and can be more costly.[5][6][7]

Detailed Experimental Protocol: Reduction of the Nitro Intermediate

This section provides a step-by-step methodology for the synthesis of this compound from its nitro precursor.

Materials and Stoichiometry

The following table outlines the reagents, their properties, and the quantities required for a representative 5.05 mmol scale reaction.[1]

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one | C₁₀H₁₀N₂O₃ | 206.20 | 5.05 | 1.0 | 1.04 g |

| Iron Powder | Fe | 55.85 | 15.15 | 3.0 | 0.85 g |

| Ammonium Chloride | NH₄Cl | 53.49 | 50.5 | 10.0 | 2.70 g |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | - | 10 mL |

| Water | H₂O | 18.02 | - | - | 5 mL |

Equipment

-

100 mL Round-bottom flask

-

Water-cooled condenser

-

Magnetic stirrer and hotplate

-

Celite pad filtration setup (e.g., Büchner funnel)

-

250 mL Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

The workflow for the reduction is outlined in the diagram below.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, create a suspension of 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one (1.04 g, 5.05 mmol) in ethanol (10 mL) and water (5 mL).

-

Reagent Addition: To this stirred suspension, add ammonium chloride (2.70 g, 50.5 mmol). Subsequently, add iron powder (0.85 g, 15.15 mmol) in three equal portions over 5-10 minutes. Causality Note: Portion-wise addition of the iron powder is crucial to control the initial exotherm of the reaction.

-

Heating: Fit the flask with a condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Filtration: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. Filter the dark suspension through a pad of Celite to remove the iron salts and excess iron powder. Wash the filter cake with a small amount of ethyl acetate.

-

Work-up and Extraction: Transfer the filtrate to a separatory funnel and dilute it with water (100 mL). Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash them with brine (1 x 100 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the title compound as a yellow solid.[1]

Expected Results and Characterization

-

Yield: This protocol typically affords a high yield, often around 97%.[1]

-

Appearance: Yellow solid.

-

Mass Spectrometry: The product can be confirmed by mass spectrometry. Expected MS (m/z): 177.5 [M+H]⁺.[1]

Safety and Handling Considerations

-

Precursor Hazard: The nitro-aromatic precursor, 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one, should be handled with care as nitro compounds can be toxic.[8]

-

Reaction Exotherm: The reduction of nitro groups is an exothermic process. Although this protocol is generally well-behaved, caution should be exercised, especially during scale-up.

-

Solvent Handling: Ethanol and ethyl acetate are flammable. All heating should be conducted using a heating mantle, and the procedure should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

References

-

Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions (RSC Publishing). [Link]

-

Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed. [Link]

-

Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. National Institutes of Health (NIH). [Link]

-

Reversible Hydrogenation–Oxidative Dehydrogenation of Quinolines over a Highly Active Pt Nanowire Catalyst under Mild Conditions. Semantic Scholar. [Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. [Link]

-

6-Nitro-3,4-dihydroquinolin-2(1H)-one. PubChem. [Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Semantic Scholar. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversible Hydrogenation–Oxidative Dehydrogenation of Quinolines over a Highly Active Pt Nanowire Catalyst under Mild Conditions | Semantic Scholar [semanticscholar.org]

- 8. 6-Nitro-3,4-dihydroquinolin-2(1H)-one | C9H8N2O3 | CID 5111749 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 233775-30-9): A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 3,4-dihydroquinolin-2(1H)-one core is a prominent member of this class, serving as the foundational scaffold for a multitude of biologically active compounds. This technical guide focuses on a key derivative of this scaffold, 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 233775-30-9) . While primarily utilized as a versatile chemical intermediate, its strategic design allows for the facile generation of diverse compound libraries aimed at significant therapeutic targets. This document will provide a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and an in-depth exploration of the pharmacological significance of its derivatives in various disease areas, thereby offering valuable insights for researchers engaged in drug discovery and development.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and handling characteristics.

| Property | Value | Source |

| CAS Number | 233775-30-9 | [1][2] |

| Molecular Formula | C₁₀H₁₂N₂O | [1][2] |

| Molecular Weight | 176.22 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CN1C(=O)CCC2=CC(N)=CC=C21 | [1] |

| Appearance | Yellow solid | |

| Purity | Typically ≥97% | [2] |

Synthesis of this compound

The synthesis of this compound is a well-documented procedure, often involving the reduction of the corresponding nitro-substituted precursor. The following protocol is adapted from established synthetic routes.

Experimental Protocol:

Reaction: Reduction of 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one to this compound.

Materials:

-

1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ammonium chloride (NH₄Cl)

-

Iron powder (Fe)

-

Celite

-

Ethyl acetate (EtOAc)

-

Saline solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (1.04 g, 5.05 mmol) in a mixture of ethanol (10 mL) and water (5 mL), add ammonium chloride (2.70 g, 50.5 mmol, 10.0 equiv.).

-

To this mixture, add iron powder (0.85 g, 15.15 mmol, 3.0 equiv.) in three equal portions.

-

Heat the resulting mixture at reflux for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite.

-

Dilute the filtrate with water (100 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Wash the combined organic layers with saline solution (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Concentrate the solution under reduced pressure to yield the title compound as a yellow solid (0.86 g, 97% yield).

Characterization: The product can be characterized by mass spectrometry, with an expected [M+H]⁺ peak at m/z 177.5.

The 3,4-Dihydroquinolin-2(1H)-one Scaffold in Drug Discovery: A Gateway to Diverse Pharmacologies

The true value of this compound lies in its role as a versatile building block for creating libraries of pharmacologically active molecules. The 6-amino group provides a convenient handle for further chemical modifications, allowing for the exploration of a wide chemical space.

Phosphodiesterase 3 (PDE3) Inhibitors for Cardiovascular Diseases

Derivatives of the quinolinone scaffold have been extensively investigated as inhibitors of phosphodiesterase 3 (PDE3). Selective PDE3 inhibitors are known to improve cardiac contractility and are explored for the treatment of congestive heart failure.[2][3] The design strategy often involves linking various cyclic amines to the quinolinone core via an alkoxybutanamide chain.[2]

Mechanism of Action: PDE3 enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA). In cardiac muscle, this results in increased calcium influx and enhanced contractility (positive inotropy).

Sigma (σ) Receptor Agonists for Neuropsychiatric Disorders

Certain derivatives of 1-substituted-3,4-dihydro-2(1H)-quinolinones have been identified as potent sigma (σ) receptor agonists, exhibiting antidepressant-like activity.[4] These compounds are typically synthesized by attaching a substituted piperazinylalkyl chain to the nitrogen of the quinolinone ring.

Mechanism of Action: The precise mechanism of σ receptors is still under investigation, but they are known to modulate various neurotransmitter systems, including the dopaminergic and glutamatergic systems. Agonism at σ receptors has been linked to antidepressant, anxiolytic, and neuroprotective effects.

Exploration in Oncology and Neurodegenerative Diseases

The versatile nature of the quinolinone scaffold has led to its exploration in other therapeutic areas as well. For instance, various amino-substituted quinolinone and isoquinolinone derivatives have been evaluated for their potential as anticancer agents.[5][6] Furthermore, the structural similarity of the quinolinone core to known kinase inhibitors has prompted research into its derivatives as potential treatments for neurodegenerative disorders like Alzheimer's disease.

Future Directions and Conclusion

This compound represents a cornerstone for the development of novel therapeutics. Its straightforward synthesis and the reactive nature of its amino group make it an ideal starting point for the generation of diverse chemical libraries. The demonstrated success of its derivatives in targeting key enzymes and receptors like PDE3 and σ receptors underscores the pharmacological importance of the 3,4-dihydroquinolin-2(1H)-one scaffold.

Future research will likely focus on expanding the diversity of substituents at the 6-amino position and exploring novel modifications of the quinolinone ring itself. The application of computational modeling and structure-based drug design will further aid in the rational design of more potent and selective ligands for a variety of biological targets. For drug development professionals, this compound offers a reliable and promising platform for the discovery of next-generation therapies for a wide range of human diseases.

References

- This compound synthesis - chemicalbook. (n.d.).

- This compound. (n.d.).

- 6-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one - ChemScene. (n.d.).

-

Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. (2009). PubMed. Retrieved January 17, 2026, from [Link]

-

Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. (2009). ResearchGate. Retrieved January 17, 2026, from [Link]

-

6-amino-3,4-dihydroquinolin-2(1H)-one - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

-

Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (2021). French-Ukrainian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

-

Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry. (2021). Retrieved January 17, 2026, from [Link]

-

3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]. (1995). ACS Publications. Retrieved January 17, 2026, from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fujc.pp.ua [fujc.pp.ua]

- 6. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

An In-Depth Technical Guide to the Prospective Biological Activity of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one as a Selective Aldosterone Synthase (CYP11B2) Inhibitor

Foreword: Unveiling the Therapeutic Potential of a Novel Quinolinone Scaffold

The landscape of drug discovery is perpetually driven by the pursuit of novel chemical entities with high target specificity and therapeutic efficacy. Within the vast and diverse family of heterocyclic compounds, the quinolinone core represents a privileged scaffold, consistently yielding molecules with significant biological activities. This guide focuses on a specific, yet under-investigated, member of this family: 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one . While direct pharmacological data for this compound remains nascent in publicly accessible literature, a compelling body of evidence surrounding structurally related 3,4-dihydroquinolin-2(1H)-one derivatives points towards a promising and specific biological target: aldosterone synthase (CYP11B2) .

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It will not simply present a summary of known facts but will instead construct a scientifically rigorous, data-driven rationale for investigating this compound as a potential therapeutic agent. We will delve into the mechanistic underpinnings of CYP11B2 inhibition, propose a detailed roadmap for the experimental validation of this hypothesis, and provide the technical protocols necessary to carry out such an investigation. Our approach is grounded in the principles of expertise, trustworthiness, and authoritative scientific evidence, aiming to empower researchers to unlock the potential of this intriguing molecule.

The Scientific Rationale: Why Target CYP11B2 with a Quinolinone Derivative?

Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance. However, its excessive production, a condition known as hyperaldosteronism, is a significant contributor to hypertension and heart failure[1]. The final and rate-limiting step in aldosterone biosynthesis is catalyzed by the enzyme aldosterone synthase, a cytochrome P450 enzyme encoded by the CYP11B2 gene[1][2]. Due to the high degree of homology between CYP11B2 and 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis, the development of selective CYP11B2 inhibitors has been a significant challenge for medicinal chemists[1][3].

Recent advancements have highlighted the therapeutic potential of selective CYP11B2 inhibitors[2]. The 3,4-dihydro-1H-quinolin-2-one scaffold has emerged as a promising chemotype for achieving this selectivity. Studies on a series of pyridine-substituted 3,4-dihydro-1H-quinolin-2-one derivatives have demonstrated potent and selective inhibition of CYP11B2[4]. These findings provide a strong foundation for hypothesizing that this compound, with its distinct substitution pattern, could also exhibit inhibitory activity against this critical enzyme. The presence of the amino group at the 6-position and the methyl group at the 1-position offers unique opportunities for molecular interactions within the active site of CYP11B2, potentially leading to enhanced potency and selectivity.

Proposed Mechanism of Action: Competitive Inhibition of Aldosterone Synthase

We hypothesize that this compound acts as a competitive inhibitor of CYP11B2. The proposed mechanism involves the binding of the molecule to the active site of the enzyme, thereby preventing the binding of its natural substrate, 11-deoxycorticosterone. The quinolinone core likely serves as the primary anchoring scaffold, while the amino and methyl substituents could form specific hydrogen bonds or hydrophobic interactions with key amino acid residues within the catalytic pocket.

Caption: Proposed competitive inhibition of CYP11B2 by this compound.

Experimental Validation: A Step-by-Step Investigative Workflow

To rigorously test our hypothesis, a systematic experimental workflow is proposed. This workflow is designed to first confirm the inhibitory activity of this compound against CYP11B2, then to assess its selectivity over CYP11B1, and finally to characterize its mode of inhibition.

Sources

- 1. Coexpression of CYP11B2 or CYP11B1 with adrenodoxin and adrenodoxin reductase for assessing the potency and selectivity of aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a CYP11B2 imaging tracer for primary aldosteronism: basic evaluation of iodine- and fluorine-incorporated pyridinyldihydroquinolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo active aldosterone synthase inhibitors with improved selectivity: lead optimization providing a series of pyridine substituted 3,4-dihydro-1H-quinolin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogues of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one: Synthesis, Characterization, and Biological Evaluation

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the exploration of structural analogues of the promising scaffold, 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one. We will delve into the rationale behind the structural design of novel analogues, provide detailed synthetic methodologies, and outline robust protocols for their biological evaluation, fostering the discovery of new chemical entities with potential therapeutic applications.

Introduction: The this compound Core Scaffold

The quinolinone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Dihydroquinolin-2(1H)-ones, in particular, are present in a variety of natural products and synthetic molecules with diverse pharmacological activities, including anticancer, antiviral, and antibiotic properties.[2] The specific compound, this compound, presents a unique combination of a hydrogen bond-donating amino group, a lipophilic methyl group on the lactam nitrogen, and a rigid bicyclic core, making it an attractive starting point for drug discovery campaigns.

The strategic placement of the amino group at the C6 position offers a key vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents. Understanding how these modifications influence the molecule's physicochemical properties and its interaction with biological targets is paramount for the rational design of potent and selective therapeutic agents.

Synthetic Strategies for Analogue Generation

The synthesis of the parent compound, this compound, is typically achieved through the reduction of its nitro precursor, 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one.[3] This foundational reaction provides a robust platform for the subsequent generation of a diverse library of analogues.

Synthesis of the Core Intermediate: 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one

The synthesis of the nitro intermediate is a critical first step. A common approach involves the cyclization of a suitable N-substituted aniline derivative.

Experimental Protocol: Synthesis of 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one

-

Step 1: N-methylation of p-nitroaniline. To a solution of p-nitroaniline in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) followed by a methylating agent (e.g., methyl iodide). Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Step 2: Acylation. React the resulting N-methyl-p-nitroaniline with 3-chloropropionyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to yield N-methyl-N-(4-nitrophenyl)-3-chloropropanamide.

-

Step 3: Intramolecular Friedel-Crafts Cyclization. Treat the N-methyl-N-(4-nitrophenyl)-3-chloropropanamide with a Lewis acid catalyst (e.g., AlCl3) in an inert solvent (e.g., dichloromethane) to promote intramolecular cyclization, affording 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one.

-

Purification. The crude product is purified by recrystallization or column chromatography to yield the desired intermediate.

Reduction of the Nitro Group

The reduction of the nitro group to the primary amine is a key transformation.

Experimental Protocol: Synthesis of this compound [3]

-

Reaction Setup. To a stirred suspension of 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one in a mixture of ethanol and water, add ammonium chloride.

-

Reduction. Add iron powder portion-wise to the reaction mixture. Heat the mixture at reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

Work-up. After cooling to room temperature, filter the reaction mixture through a pad of celite. Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate.

-

Purification. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the title compound. Further purification can be achieved by column chromatography if necessary.

Generation of Structural Analogues

With the core amine in hand, a multitude of structural analogues can be synthesized. The primary points of diversification are the 6-amino group, the aromatic ring, the lactam nitrogen, and the C3 and C4 positions of the dihydroquinolinone ring.

The reactivity of the 6-amino group allows for a wide range of modifications, including acylation, alkylation, and sulfonylation.

-

Acylation: Reaction with various acyl chlorides or anhydrides in the presence of a base will yield a library of 6-acylamino analogues. This allows for the introduction of different alkyl, aryl, and heteroaryl moieties, modulating properties such as lipophilicity and hydrogen bonding capacity.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will generate secondary and tertiary amine analogues.

-

Sulfonylation: Reaction with sulfonyl chlorides will produce sulfonamide derivatives, which can act as hydrogen bond donors and acceptors.

Figure 1: Diversification at the 6-amino position.

Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution reactions on precursors or through cross-coupling reactions on halogenated intermediates. For instance, bromination at the C5 or C7 position of the 6-nitro intermediate, followed by reduction and subsequent Suzuki or Buchwald-Hartwig coupling, can introduce a variety of aryl, heteroaryl, or amino substituents.

While the parent compound has a methyl group at the N1 position, analogues with different alkyl or aryl groups can be synthesized by starting with the appropriately substituted aniline in the initial cyclization step. This allows for probing the steric and electronic requirements of the N1-substituent for biological activity.

Functionalization at the C3 and C4 positions can be explored through various synthetic methodologies for dihydroquinolinones.[4][5] For example, α-functionalization of the lactam can be achieved through enolate chemistry.

Structure-Activity Relationship (SAR) Insights and Analogue Design Rationale

The design of new analogues should be guided by established principles of medicinal chemistry and any available SAR data for related quinolinone scaffolds.

-

Lipophilicity and Solubility: The nature of the substituent at the 6-amino position will significantly impact the overall lipophilicity (LogP) and aqueous solubility of the molecule. It is crucial to maintain a balance to ensure adequate bioavailability.

-

Hydrogen Bonding: The 6-amino group can act as a hydrogen bond donor. Modifications that alter this capability, such as acylation or conversion to a tertiary amine, can have a profound effect on target binding.

-

Steric Bulk: The size and shape of the introduced substituents can influence binding affinity and selectivity. Bulky groups may enhance binding through favorable van der Waals interactions or, conversely, cause steric clashes.

-

Bioisosteric Replacements: The concept of bioisosterism can be a powerful tool in analogue design.[6][7] For example, the amino group could be replaced with other functional groups of similar size and electronic properties, such as a hydroxyl or thiol group, to explore alternative interactions with the biological target.

| Modification Site | Proposed Modification | Rationale |

| 6-Amino Group | Acylation with small alkyl/aryl groups | Modulate lipophilicity, introduce hydrogen bond acceptors. |

| Reductive amination with small aldehydes | Explore the impact of secondary/tertiary amines on basicity and H-bonding. | |

| Sulfonylation | Introduce a sulfonamide moiety, a common pharmacophore. | |

| Aromatic Ring (C5, C7) | Halogenation | Can serve as a handle for further functionalization via cross-coupling. |

| Introduction of small alkyl/alkoxy groups | Modulate electronic properties and lipophilicity. | |

| N1-Position | Ethyl, Propyl, Benzyl | Probe the steric tolerance at the lactam nitrogen. |

Table 1: Rationale for Proposed Structural Modifications.

Biological Evaluation Strategy

A hierarchical screening approach is recommended to efficiently evaluate the synthesized analogues. The choice of assays will depend on the therapeutic area of interest. Given that quinolinone derivatives have shown promise as anticancer and immunomodulatory agents, initial screening could focus on these areas.[1][8]

Primary Screening: In Vitro Assays

-

Antiproliferative Assays: A panel of cancer cell lines (e.g., HeLa, A549) can be used to assess the cytotoxic or cytostatic effects of the compounds. Standard assays such as the MTT or SRB assay can be employed to determine the IC50 values.

-

Enzyme Inhibition Assays: If a specific molecular target is hypothesized (e.g., a kinase or EZH2), direct enzyme inhibition assays should be performed.[8]

-

Cytokine Release Assays: To evaluate immunomodulatory potential, the effect of the compounds on cytokine release (e.g., IL-2, TNF-α) from stimulated immune cells (e.g., PBMCs or Jurkat T cells) can be measured using ELISA.

Figure 2: A hierarchical screening workflow.

Secondary Screening: Mechanism of Action and ADME Profiling

-

Mechanism of Action (MoA) Studies: For active compounds, further studies should be conducted to elucidate their MoA. This could involve Western blotting to examine effects on signaling pathways, flow cytometry for cell cycle analysis or apoptosis induction, and target engagement assays.

-

In Vitro ADME Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial. Key assays include metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., Caco-2 assay).

Conclusion and Future Perspectives

The this compound scaffold represents a versatile starting point for the development of novel therapeutic agents. A systematic approach to analogue synthesis, guided by sound medicinal chemistry principles and coupled with a robust biological evaluation cascade, holds significant promise for the discovery of new drug candidates. Future work should focus on expanding the structural diversity of the analogue library, elucidating the specific molecular targets of active compounds, and optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates towards preclinical development.

References

-

Mai, J., et al. (2014). A metal-free protocol for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones through the tandem cyclization of the reaction of N-arylcinnamamides with pentane-2,4-dione. Molecules, 19(9), 14383-14395. Available from: [Link]

-

Xie, D., & Zhang, S. (2022). The combination of SmI2/H2O/MeOH promotes a selective reduction of quinolin-2(1H)-ones to afford 3,4-dihydroquinoline-2(1H)-ones under mild conditions with good to excellent yields. The Journal of Organic Chemistry, 87(13), 8757–8763. Available from: [Link]

-

Patel, H. M., & Kavani, N. D. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Pharmaceutical Research International, 34(46A), 1-14. Available from: [Link]

-

Cai, J., et al. (2024). Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 105, 129726. Available from: [Link]

-

Li, M.-M., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 27(19), 6599. Available from: [Link]

-

Mishra, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. International journal of health sciences, 6(S9), 3564–3575. Available from: [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Available from: [Link]

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry II (pp. 213-268). Elsevier. Available from: [Link]

-

Jin, J.-H., et al. (2018). Enantioselective synthesis of functionalized 3,4-disubstituted dihydro-2(1H)-quinolinones via Michael–hemiaminalization/oxidation reaction. New Journal of Chemistry, 42(3), 1636-1640. Available from: [Link]

- Google Patents. (n.d.). Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.

-

El-Sayed, W. A., et al. (2017). Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. International Journal of Pharmacy and Technology, 9(1), 28419-28434. Available from: [Link]

-

Cannon, J. G., et al. (1981). Synthesis of 2-(alkylamino)-5,6- and -6,7-dihydroxy-3,4-dihydroquinazolines and evaluation as potential dopamine agonists. Journal of Medicinal Chemistry, 24(2), 198–201. Available from: [Link]

-

Romanelli, M. N., et al. (2007). Design, Synthesis, and Preliminary Pharmacological Evaluation of New Quinoline Derivatives as Nicotinic Ligands. Journal of Medicinal Chemistry, 50(12), 2845–2852. Available from: [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. mdpi.com [mdpi.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Dihydroquinolinone synthesis [organic-chemistry.org]

- 5. Enantioselective synthesis of functionalized 3,4-disubstituted dihydro-2(1H)-quinolinones via Michael–hemiaminalization/oxidation reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. drughunter.com [drughunter.com]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Targets of Quinolinone Derivatives

This guide provides an in-depth exploration of the diverse therapeutic targets of quinolinone derivatives, intended for researchers, scientists, and professionals in the field of drug development. The quinolinone scaffold, a privileged heterocyclic motif, has demonstrated remarkable versatility, leading to the discovery of numerous compounds with significant pharmacological activities across various disease areas. This document will delve into the core mechanisms of action, validated molecular targets, and the experimental methodologies employed to elucidate these interactions, with a focus on oncology, infectious diseases, and cardiovascular disorders.

Part 1: Oncological Targets of Quinolinone Derivatives

The anticancer potential of quinolinone derivatives is a primary focus of current research, with a multitude of compounds demonstrating potent activity against various cancer cell lines.[1] Their mechanisms of action are diverse, targeting key cellular processes involved in cancer progression.

Protein Kinase Inhibition: A Dominant Anticancer Strategy

Quinolinone-based compounds have emerged as a significant class of protein kinase inhibitors, crucial for treating various cancers.[2] These derivatives have shown inhibitory activity against a broad spectrum of kinases, disrupting aberrant signaling pathways that drive tumor growth.[2]

A notable target is the Pim-1 kinase , a serine/threonine kinase often upregulated in human malignancies.[3] Pim-1 promotes cell growth by phosphorylating substrates like Myc and p21Cip1/WAF1.[3] Certain quinolinone derivatives have been identified as potent Pim-1 inhibitors, with the 8-hydroxyquinoline 7-carboxylic acid moiety being a key pharmacophore for this activity.[3] Molecular modeling suggests that this moiety interacts with Asp186 and Lys67 residues in the ATP-binding site of the kinase.[3]

Quinolinone derivatives also target receptor tyrosine kinases (RTKs), which are pivotal in cancer cell signaling.[4] For instance, some derivatives have been designed as inhibitors of the MET (c-MET) receptor tyrosine kinase .[4] The quinolinone moiety often serves as a crucial component that forms hydrogen bond interactions within the kinase domain.[4] Other targeted tyrosine kinases include EGFR, VEGFR-2, PDGFR, Flt-3, and c-Kit , highlighting the broad-spectrum kinase inhibitory potential of this scaffold.[3][5] Furthermore, quinolinone-chalcone hybrids have demonstrated potent inhibition of the PI3K/Akt/mTOR pathway .[6]

This protocol outlines a common method for assessing the inhibitory effect of quinolinone derivatives on a specific kinase, such as MET.[4]

-

Reagent Preparation : Prepare assay buffer, kinase solution, substrate solution (e.g., a biotinylated peptide), ATP solution, and the quinolinone test compounds at various concentrations.

-

Kinase Reaction : In a 384-well plate, add the test compound, followed by the kinase. Initiate the reaction by adding the substrate and ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection : Stop the reaction by adding a detection mixture containing a europium-labeled anti-phospho-specific antibody and streptavidin-XL665.

-

Signal Reading : After another incubation period, read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: EGFR signaling pathway and its inhibition by quinolinone derivatives.

Disruption of Microtubule Dynamics

Certain quinoline-chalcone hybrids have been identified as potent inhibitors of tubulin polymerization.[6][7] These compounds bind to the colchicine-binding site on tubulin, disrupting the dynamic instability of microtubules.[6] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[6]

-

Reagent Preparation : Resuspend purified tubulin in a polymerization buffer. Prepare the quinolinone-chalcone test compounds at various concentrations.

-

Assay Setup : In a 96-well plate, add the tubulin solution and the test compounds.

-

Initiation of Polymerization : Initiate polymerization by incubating the plate at 37°C.

-

Measurement : Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis : Compare the polymerization curves of the treated samples with the control to determine the inhibitory effect of the compounds.

Interference with DNA Replication and Repair

Quinoline derivatives can exert their anticancer effects by directly interacting with DNA. One established mechanism is DNA intercalation , where the planar quinoline ring system inserts itself between the base pairs of the DNA double helix.[1][3] This distortion of the DNA structure interferes with essential cellular processes like replication and transcription.[1][3]

Furthermore, these compounds can inhibit topoisomerase II , an enzyme crucial for resolving DNA topological problems during replication.[3] By stabilizing the covalent complex between topoisomerase II and DNA, these drugs lead to the accumulation of double-strand breaks, ultimately triggering apoptosis.[3]

Caption: Mechanism of Topoisomerase II inhibition by quinolinone derivatives.

Epigenetic Modulation through HDAC Inhibition

Quinoline-based N-hydroxycinnamamides and N-hydroxybenzamides have been developed as potent inhibitors of histone deacetylases (HDACs), particularly class I HDACs.[8] HDACs play a critical role in gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, these quinolinone derivatives promote histone hyperacetylation, resulting in a more open chromatin state and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.[8]

Part 2: Antimicrobial Targets of Quinolinone Derivatives

The quinolinone scaffold is a cornerstone in the development of antimicrobial agents, with broad-spectrum activity against both bacteria and fungi.[9][10][11]

Inhibition of Bacterial DNA Replication

A primary mechanism of antibacterial action for many quinolone derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV .[11][12] These enzymes are essential for bacterial DNA replication, recombination, and repair. By targeting these enzymes, quinolinone derivatives block DNA synthesis, leading to bacterial cell death.

Targeting Fungal Membrane Integrity

In the realm of antifungal agents, quinoline-thiazole derivatives have been shown to target lanosterol 14α-demethylase (LMD) .[11] This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of LMD leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell growth.[11]

Novel Antibacterial Targets

Recent research has identified novel targets for quinolinone-based antibacterial agents. One such target is peptide deformylase (PDF) , a metalloenzyme that removes the formyl group from the N-terminus of newly synthesized bacterial proteins.[13] This process is essential for bacterial viability, making PDF an attractive target for new antibiotics.[13] Additionally, some quinoline derivatives have been proposed to target the proton pump of ATP synthase , particularly in Gram-positive bacteria.[14]

| Compound Class | Target Organism | Target Enzyme | MIC (µg/mL) | Reference |

| Quinoline-Thiazole | S. aureus | DNA Gyrase | 7.81 | [11] |

| Quinoline-Thiazole | C. glabrata | LMD | 15.62 | [11] |

| N-methylbenzoindolo[3,2-b]-quinoline | E. faecium (VRE) | Not specified | 4 | [10] |

| Quinolone Hybrid | E. coli | LptA/Top IV | 0.125-8 | [12] |

| Substituted Quinoline | C. difficile | ATP Synthase (putative) | 1.0 | [14] |

MIC: Minimum Inhibitory Concentration; VRE: Vancomycin-Resistant Enterococcus

Part 3: Cardiovascular Applications of Quinolinone Derivatives

Beyond oncology and infectious diseases, quinolinone derivatives have shown promise in the management of cardiovascular conditions.

Cardiotonic Effects in Heart Failure

Certain quinolinone derivatives have been investigated as cardiotonic agents for the treatment of congestive heart failure.[15] These compounds can enhance cardiac contractility, although the precise molecular targets and mechanisms require further elucidation.

Cardioprotective Properties

A significant area of investigation is the cardioprotective potential of quinolinone derivatives, particularly in mitigating the cardiotoxic side effects of anticancer drugs like doxorubicin.[16][17][18] Embelin, a natural benzoquinone, has been derivatized with quinoline moieties to create compounds that can attenuate doxorubicin-induced cardiotoxicity in cardiomyocytes.[16][18] The protective mechanism is believed to involve the reduction of oxidative stress and apoptosis.[16][18]

Caption: Workflow for evaluating the cardioprotective effects of quinolinone derivatives.

Conclusion

The quinolinone scaffold represents a remarkably versatile platform for the development of novel therapeutics. Its derivatives have been shown to interact with a wide array of molecular targets, leading to potent anticancer, antimicrobial, and cardioprotective activities. The continued exploration of structure-activity relationships and the identification of novel targets will undoubtedly pave the way for the next generation of quinolinone-based drugs. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this important chemical class.

References

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: )

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])

-

Synthesis and biological evaluation of some novel hetroaryl quinolinone derivatives. (URL: [Link])

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (URL: [Link])

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])

-

Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers. (URL: [Link])

-

Synthesis and biological evaluation of new quinazolinone derivatives. (URL: [Link])

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (URL: [Link])

-

Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review - ResearchGate. (URL: [Link])

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (URL: [Link])

-

Quinolinone derivatives in the management of congestive heart failure - PubMed - NIH. (URL: [Link])

-

(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (URL: [Link])

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - NIH. (URL: [Link])

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (URL: [Link])

-

Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

-

Quinoline and quinolinone derivatives with multi-target activity. - ResearchGate. (URL: [Link])

-

Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors - PubMed. (URL: [Link])

-

Quinoline-chalcone hybrids as kinase inhibitors. - ResearchGate. (URL: [Link])

-

(PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent - ResearchGate. (URL: [Link])

-

Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC - NIH. (URL: [Link])

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (URL: [Link])

-

TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW - Zenodo. (URL: [Link])

-

Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. (URL: [Link])

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (URL: [Link])

-

Molecular target interactions of quinoline derivatives as anticancer agents: A review | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents | Journal of Natural Products - ACS Publications. (URL: [Link])

-

Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PubMed. (URL: [Link])

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijmphs.com [ijmphs.com]

- 4. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinolinone derivatives in the management of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one: An In-depth Technical Guide

Introduction

6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one is a substituted quinolinone derivative of significant interest in medicinal chemistry and drug development. The structural elucidation and purity assessment of this compound are critically dependent on a comprehensive analysis of its spectroscopic data. This technical guide provides an in-depth exploration of the expected and reported spectroscopic characteristics of this compound, offering field-proven insights into data acquisition, interpretation, and the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical chemistry of this compound.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound, with the chemical formula C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol , dictates its characteristic spectroscopic signatures. The key structural features include a bicyclic quinolinone core, a primary aromatic amine group at the 6-position, a methyl group on the lactam nitrogen, and a dihydro-2-oxo-quinoline scaffold. Each of these components gives rise to distinct signals in various spectroscopic analyses.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule, [M+H]⁺.

Expected Mass Spectrum Data

| Ion | Calculated m/z | Observed m/z | Notes |

| [M+H]⁺ | 177.1028 | 177.5 | The observed m/z of 177.5 for the protonated molecule has been reported in a synthesis procedure.[1] |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

The choice of ESI is predicated on its ability to ionize thermally labile molecules with minimal fragmentation, which is crucial for preserving the molecular ion for accurate mass determination.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent system, typically a mixture of methanol or acetonitrile with a small percentage of formic acid to facilitate protonation.

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is employed.

-

Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets.

-

Desolvation: The charged droplets are passed through a heated capillary, causing the solvent to evaporate and the analyte ions to be released into the gas phase.

-

Mass Analysis: The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected Chemical Shifts and Splitting Patterns:

| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Aromatic protons (H-5, H-7, H-8) | 6.5 - 7.5 | d, dd, s | The electron-donating amino group will shield the aromatic protons, shifting them upfield compared to unsubstituted quinolinones. The exact splitting pattern will depend on the coupling between adjacent protons. |

| Methylene protons (H-3, H-4) | 2.5 - 3.5 | t, t | The two methylene groups will appear as triplets due to coupling with each other, forming an A₂B₂ system. |

| N-methyl protons (N-CH₃) | ~3.3 | s | A singlet peak corresponding to the three equivalent protons of the methyl group attached to the nitrogen atom. |

| Amino protons (NH₂) | 3.5 - 5.0 | br s | A broad singlet that can exchange with D₂O. Its chemical shift can be concentration and solvent dependent. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Expected Chemical Shifts:

| Carbon(s) | Expected Chemical Shift (ppm) | Notes | |---|---|---|---| | Carbonyl carbon (C=O) | 165 - 175 | The lactam carbonyl carbon is typically found in this downfield region. | | Aromatic carbons | 110 - 150 | The six aromatic carbons will have distinct chemical shifts influenced by the amino and lactam functionalities. The carbon bearing the amino group (C-6) and the carbons ortho and para to it will be significantly shielded. | | Methylene carbons (C-3, C-4) | 20 - 40 | The two aliphatic methylene carbons in the dihydro portion of the ring. | | N-methyl carbon (N-CH₃) | ~30 | The carbon of the methyl group attached to the nitrogen. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain high-resolution spectra.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra. For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretch (amine) | 3300 - 3500 | Medium | Two bands are expected for a primary amine. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak | |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | |

| C=O stretch (lactam) | 1650 - 1680 | Strong | The carbonyl of the six-membered lactam ring. |

| C=C stretch (aromatic) | 1500 - 1600 | Medium | |

| N-H bend (amine) | 1580 - 1650 | Medium | |

| C-N stretch | 1250 - 1350 | Medium |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.

-

ATR-FTIR:

-

A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is then recorded. This method is rapid and requires minimal sample preparation.

-

-

KBr Pellet Method:

-

A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of the FTIR spectrometer for analysis.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The aromatic ring system of this compound will exhibit characteristic UV absorptions.

Expected UV-Vis Absorption Maxima (λ_max):

The spectrum is expected to show multiple absorption bands characteristic of an aniline derivative fused to a conjugated system. The presence of the amino group, an auxochrome, will cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinolinone chromophore. The exact λ_max values will be solvent-dependent.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance of the sample is measured over a range of wavelengths (typically 200-400 nm). A solvent blank is used as a reference.

Workflow and Data Integration

A comprehensive structural elucidation of this compound involves a synergistic approach where data from multiple spectroscopic techniques are integrated.

Caption: Integrated workflow for the structural elucidation of this compound using multiple spectroscopic techniques.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the careful acquisition and interpretation of data from mass spectrometry, NMR, IR, and UV-Vis spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. By following robust experimental protocols and integrating the data in a logical workflow, researchers can confidently confirm the identity, purity, and structure of this important molecule, thereby ensuring the integrity of their research and development efforts.

References

Sources

Deconvoluting the Molecular Blueprint: A Mechanistic Hypothesis for 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

An In-depth Technical Guide

Abstract

The 3,4-dihydroquinolin-2(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of several FDA-approved drugs with diverse mechanisms of action.[1][2][3] The specific compound, 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS: 233775-30-9)[4], remains poorly characterized in public literature. This guide synthesizes existing knowledge on structurally related compounds to propose a primary, testable mechanism of action hypothesis. We postulate that this compound primarily functions as a phosphodiesterase 3 (PDE3) inhibitor . This hypothesis is grounded in the established pharmacology of numerous analogues and provides a clear, logical framework for experimental validation. Secondary hypotheses involving neuromodulatory receptor interaction and kinase inhibition are also explored. This document provides the scientific rationale, proposes detailed validation protocols, and outlines a strategic path for elucidating the compound's core biological function for researchers and drug development professionals.

Introduction: The 3,4-Dihydroquinolin-2(1H)-one Privileged Scaffold

The 3,4-dihydro-2(1H)-quinolinone moiety is a cornerstone of modern drug design, recognized for its conformational rigidity and versatile substitution points that allow for fine-tuning of pharmacological activity.[1] Its "privileged" status stems from its recurrence in a variety of high-value therapeutic agents targeting disparate biological pathways. This versatility is a testament to the scaffold's ability to present key pharmacophoric features in a favorable three-dimensional arrangement for interacting with multiple protein targets.

Prominent examples of drugs built upon this scaffold include:

-

Cilostazol: A selective PDE3 inhibitor used to treat intermittent claudication.

-

Aripiprazole: An atypical antipsychotic with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at 5-HT2A receptors.[1]

-

Carteolol: A non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma.[1]

The diverse pharmacology of these approved drugs highlights the scaffold's capacity to interact with G-protein coupled receptors (GPCRs) and key intracellular enzymes, making any new derivative a compound of significant interest.

The Subject Compound: this compound

The compound of interest, this compound, possesses two key substitutions on the core scaffold that are expected to significantly influence its biological activity:

-

1-Methyl Group: The methylation of the lactam nitrogen at position 1 removes a hydrogen bond donor, which can alter solubility, membrane permeability, and metabolic stability. Crucially, it can also influence binding affinity by either providing a favorable lipophilic interaction or causing a steric clash within a target's binding pocket.

-

6-Amino Group: The introduction of an amino group at position 6 is particularly noteworthy. This functional group can act as a hydrogen bond donor and acceptor, and its basicity can lead to ionic interactions. In the broader class of quinolones, a 6-amino substitution has been shown to confer potent antibacterial activity through the inhibition of bacterial DNA-gyrase.[5] Its presence suggests the potential for strong, specific interactions with a protein target.

| Scaffold Class | Known Biological Activities & Targets | Example Compounds |

| 3,4-Dihydro-2(1H)-quinolinones | Phosphodiesterase (PDE) Inhibition, Dopamine/Serotonin Receptor Modulation, β-Adrenergic Blockade, σ-Receptor Agonism.[1][6] | Cilostazol, Aripiprazole, Carteolol |

| Aminoquinolines / Quinolones | DNA-Gyrase Inhibition, Bruton's Tyrosine Kinase (BTK) Inhibition, PI3 Kinase Inhibition.[5][7][8] | Ciprofloxacin (analogue), Acalabrutinib (analogue) |

| Dihydroquinolinones | Monoamine Oxidase (MAO) Inhibition, Anti-inflammatory, Anticancer.[2][9] | Various experimental compounds |

Primary Mechanistic Hypothesis: Phosphodiesterase 3 (PDE3) Inhibition

Rationale for the Hypothesis

The most compelling hypothesis, based on a wealth of structure-activity relationship (SAR) data from the dihydroquinolinone class, is that the compound acts as an inhibitor of phosphodiesterase, with likely selectivity for the PDE3 family.[1][10] PDEs are critical signaling enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE3, specifically, is a key regulator of cAMP levels in the cardiovascular and respiratory systems, as well as in platelets.

The rationale is threefold:

-

Precedent of Cilostazol: The archetypal drug Cilostazol, which shares the core scaffold, is a potent and selective PDE3 inhibitor.

-

Extensive Analog Research: Numerous research programs have designed and synthesized 3,4-dihydroquinolin-2(1H)-one derivatives specifically as PDE3 inhibitors for cardiotonic and anti-platelet applications.[10]

-

Favorable Pharmacophore: The lactam structure and the potential for the 6-amino group to interact with key residues in the PDE active site align well with known pharmacophores for PDE inhibitors.

Inhibition of PDE3 by this compound would lead to an accumulation of intracellular cAMP. This, in turn, would activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and resulting in physiological effects such as vasodilation, inhibition of platelet aggregation, and positive inotropy in cardiac muscle.

Proposed Signaling Pathway

The diagram below illustrates the hypothesized mechanism. The compound inhibits PDE3, preventing the breakdown of cAMP. Elevated cAMP levels lead to the activation of PKA and subsequent downstream cellular responses.

Caption: Hypothesized PDE3 inhibition pathway.

Secondary Mechanistic Hypotheses

While PDE3 inhibition is the primary hypothesis, the scaffold's versatility necessitates the consideration of other plausible mechanisms.

Neuromodulatory Receptor Interaction

Drawing parallels with Aripiprazole, the compound could function as a ligand for key central nervous system (CNS) receptors.[1] The N-methyl and 6-amino groups could confer affinity and selectivity for specific subtypes of dopamine and serotonin receptors. Furthermore, related dihydroquinolinones have demonstrated activity as sigma (σ) receptor agonists, a target class implicated in depression and other CNS disorders.[6]

Kinase Inhibition

The broader aminoquinoline chemical class has yielded potent inhibitors of various protein kinases.[7] For example, 4-aminoquinoline derivatives have been developed as reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in autoimmune diseases.[7] Similarly, related isoquinolinone structures have been patented as PI3 kinase inhibitors.[8] It is plausible that this compound could inhibit a specific kinase, and its mechanism would need to be explored through broad panel screening.

Proposed Experimental Validation Strategy

A multi-phase, self-validating experimental approach is required to systematically test these hypotheses.

Phase 1: Broad Target Class Screening

The initial step is to perform broad, unbiased screening to identify the primary target class without prejudice.

Experiment 5.1.1: Panel-Based In Vitro Profiling This protocol outlines a commercially available fee-for-service screen to rapidly assess the compound's activity against major enzyme and receptor families.

Methodology:

-

Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

-

Service Provider Submission: Submit the compound to a contract research organization (CRO) (e.g., Eurofins Discovery, Promega).

-

Panel Selection: Request screening against the following panels at a primary concentration of 10 µM:

-

Phosphodiesterase Panel: A comprehensive panel including all major PDE families (PDE1-PDE11).

-

Kinase Panel: A broad kinase panel (e.g., KinomeScan) covering major families of the human kinome.

-

GPCR Panel: A panel focused on CNS targets, including all major dopamine, serotonin, adrenergic, and sigma receptor subtypes.

-

-

Data Analysis: The CRO will provide a report detailing the percent inhibition or activation for each target. A standard hit criterion is >50% inhibition at the 10 µM screening concentration.

Caption: Experimental workflow for initial target identification.

Phase 2: Mechanistic Validation (Assuming PDE3 Hit)

If Phase 1 results confirm the primary hypothesis (i.e., selective inhibition of PDE3), the next phase involves detailed mechanistic studies to determine potency and cellular activity.

Experiment 5.2.1: PDE3A Enzymatic Inhibition Assay (IC₅₀ Determination) This protocol determines the concentration of the compound required to inhibit 50% of the PDE3A enzyme activity.

Methodology:

-

Reagents: Recombinant human PDE3A enzyme, FAM-cAMP substrate, binding agent/antibody (e.g., as provided in a Transcreener® or HTRF® assay kit).

-

Compound Dilution: Perform a serial dilution of the 10 mM stock solution in DMSO, followed by a further dilution in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 1 nM).

-

Assay Plate Preparation: In a 384-well plate, add assay buffer, the diluted compound, and the PDE3A enzyme. Allow to incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the reaction. Incubate for 60 minutes at room temperature, protected from light.

-

Reaction Termination & Detection: Add the detection mix (containing the binding agent/antibody that recognizes the AMP product). Incubate for 60 minutes.

-

Data Acquisition: Read the plate on a suitable fluorescence polarization or HTRF-compatible plate reader.

-

Data Analysis: Convert fluorescence units to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

| Parameter | Compound | Cilostazol (Control) |

| IC₅₀ (nM) | To be determined | Literature Value (~50-200 nM) |

| Hill Slope | To be determined | ~1.0 |

| Max Inhibition (%) | To be determined | >95% |

Experiment 5.2.2: Cellular cAMP Accumulation Assay This experiment validates that the compound can cross the cell membrane and engage its target to produce the expected downstream effect.

Methodology:

-

Cell Culture: Plate a relevant cell line (e.g., HEK293 cells overexpressing PDE3A, or human platelets) in a 96-well plate and culture overnight.

-

Compound Treatment: Treat the cells with a concentration range of the compound for 30 minutes. Include a positive control (e.g., IBMX, a non-selective PDE inhibitor).

-

Cell Stimulation: Add a stimulating agent (e.g., Forskolin) to activate adenylyl cyclase and induce cAMP production. Incubate for a further 30 minutes.

-

Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF cAMP HiRange Kit, Cisbio).

-

Data Analysis: Quantify cAMP levels based on the kit's standard curve. Plot the cAMP concentration against the compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal cAMP accumulation).

Conclusion and Forward Path